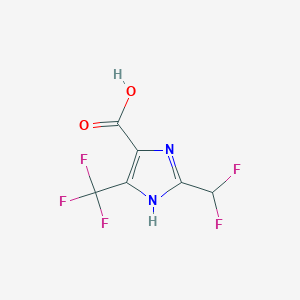
2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylation and trifluoromethylation processes are important in the field of pharmaceuticals, agrochemicals, and materials . These processes involve the formation of X–CF2H and X–CF3 bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Synthesis Analysis
There have been advances in the synthesis of difluoromethyl and trifluoromethyl compounds. For example, a CF3SO2Na-based trifluoromethylation of secondary amines has been developed . Also, a novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group .Molecular Structure Analysis
The molecular structure of difluoromethyl and trifluoromethyl compounds is characterized by the presence of X–CF2H and X–CF3 bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis
Difluoromethylation and trifluoromethylation reactions involve various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods . For example, the trifluoromethylation of aldehydes with Me3SiCF3 under certain conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl and trifluoromethyl compounds are influenced by the presence of the CF2H and CF3 groups . These groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of the compounds .Mecanismo De Acción
Direcciones Futuras
The field of difluoromethylation and trifluoromethylation is continuously evolving with new methods and applications being developed . This includes the invention of multiple difluoromethylation reagents and the development of metal-based methods that can transfer CF2H to C (sp2) sites . Future research in this area is likely to focus on improving the efficiency and selectivity of these reactions, as well as exploring new applications in pharmaceuticals, agrochemicals, and materials .
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O2/c7-3(8)4-12-1(5(14)15)2(13-4)6(9,10)11/h3H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSBELCGDGYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=N1)C(F)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


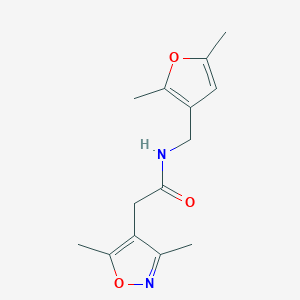

![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)
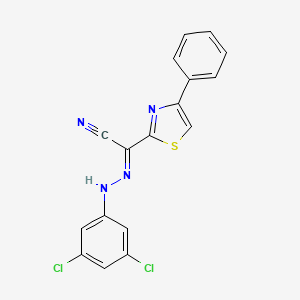

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)

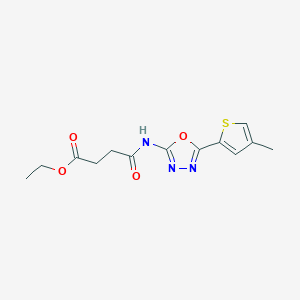
![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)
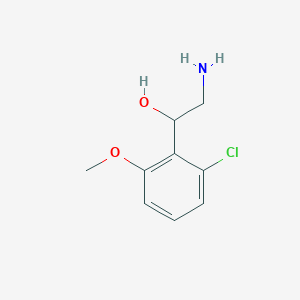
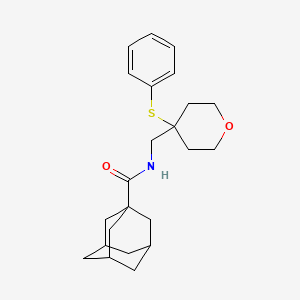
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)
![N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)